The molecular structure of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been studied using density functional theory (DFT) calculations []. These studies provide insights into the compound's conformation and electronic properties, which are crucial for understanding its reactivity and biological activity. The dioxane ring adopts a non-planar conformation, influencing the overall shape of the molecule. The chiral center at the 2-position of the dioxane ring dictates the absolute configuration of the molecule, which is crucial for its biological activity.
Applications
7.1. Glucosylceramide Synthase Inhibitors for Lysosomal Storage Diseases []:
(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been employed as a key structural motif in developing potent and selective GCS inhibitors []. These inhibitors hold therapeutic potential for treating lysosomal storage diseases, a group of genetic disorders characterized by the accumulation of specific substances in the body's cells due to enzyme deficiencies.
7.2. Example Compound []:
2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586): This compound exhibited potent GCS inhibitory activity at low nanomolar concentrations and demonstrated promising results in reducing brain glucosylceramide content in mice [].
7.3. JNK3 Inhibitors for Neurodegenerative Diseases []:
Derivatives of (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol have shown inhibitory activity against JNK3, a protein kinase implicated in neurodegenerative diseases like Alzheimer's disease [].
7.4. Example Compound []:
(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b): This compound exhibited potent JNK3 inhibition and demonstrated neuroprotective effects against Aβ-induced neuronal cell death in vitro [].
Compound Description: This compound serves as a crucial intermediate in the regioselective synthesis of the neolignan 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol. It is synthesized by condensing 2-[bromo(phenyl)methyl]-oxirane with 3,4-dihydroxybenzaldehyde. []
Compound Description: This compound is another intermediate generated during the synthesis of 6-(3-hydroxy-1-propenyl)-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-3-methanol. It is obtained by reacting (±)-trans-3-hydroxymethyl-2-phenyl-2,3-dihydrobenzo[b]-1,4-dioxin-6-carbaldehyde with dihydropyran in the presence of PPTS (pyridinium p-toluenesulfonate). []
Relevance: Similar to (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, this compound contains the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. The structural difference lies in the presence of a phenyl group at the 2-position, a tetrahydro-2-pyranyloxymethyl group at the 3-position, and a carbaldehyde group at the 6-position. [] This further demonstrates the versatility of the core structure for modifications.
Compound Description: This compound is synthesized from 2-phenyl-3-(tetrahydro-2-pyranyloxy-methyl)-2,3-dihydrobenzo[b]-1,4-dioxin-6-carbaldehyde through a Wittig reaction using ethoxycarbonylmethylenetriphenylphosphorane. This step is crucial for introducing the propenoate side chain in the target neolignan synthesis. []
Relevance: This compound retains the core 2,3-dihydrobenzo[b][1,4]dioxin structure found in (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. The structural variations include a phenyl group at the 2-position, a tetrahydro-2-pyranyloxymethyl group at the 3-position, and a propenoate ester group at the 6-position. [] This highlights the possibility of incorporating various substituents on the core structure to modulate its properties.
Compound Description: This neolignan serves as the final target compound in the described regioselective synthesis. It is obtained by reducing ethyl 3-[trans-2-phenyl-3-(tetrahydro-2-pyranyloxymethyl)-2,3-dihydrobenzo[b]-1,4-dioxin-6-yl]-2-propenoate with DIBAL-H (diisobutylaluminium hydride). []
Relevance: This compound shares the fundamental 2,3-dihydrobenzo[b][1,4]dioxin framework with (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. The difference lies in the substituents; a phenyl group at the 2-position, a 3-hydroxy-1-propenyl group at the 6-position, and a methanol group at the 3-position. [] This emphasizes the adaptability of the core structure and the possibility of synthesizing various neolignan analogs.
2-Hydroxymethyl-1,4-benzodioxanes
Compound Description: This group of compounds represents a class of enantiomerically enriched molecules synthesized through a palladium-catalyzed asymmetric intramolecular aryl C-O coupling reaction. The reaction utilizes 2-(2-halophenoxy)propane-1,3-diols as starting materials and employs a chiral spirodiphosphine monoxide ligand (SDP(O)) for enantiocontrol. []
Relevance: These compounds are structurally analogous to (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, sharing the core 1,4-benzodioxane moiety. This highlights the versatility of this specific heterocyclic system in developing methodologies for the synthesis of valuable chiral building blocks. [] The described synthetic method offers an efficient route to access enantiomerically pure 2-hydroxymethyl-1,4-benzodioxanes, which hold potential as chiral auxiliaries or intermediates in the synthesis of biologically active molecules.
Compound Description: This compound, denoted as (S)-12 in the study, exhibited an IC50 value of less than 10 µM against matriptase-2, a liver enzyme that is a potential therapeutic target for treating iron overload syndromes. []
Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin core structure with (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol. This highlights that incorporating the (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol moiety into larger molecules can lead to potent matriptase-2 inhibitors. [] Further exploration of this scaffold might unveil novel therapeutic agents for treating iron overload disorders.
Compound Description: This compound, designated as 35b in the study, emerged as a potent and selective JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective properties. Notably, it displayed over 1000-fold selectivity for JNK3 over JNK1 and 10-fold selectivity over JNK2. []
Relevance: This compound incorporates the 2,3-dihydrobenzo[b][1,4]dioxin structural motif found in (S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol as part of a larger molecular framework. [] This suggests that this structural motif might contribute to the observed JNK3 inhibitory activity and selectivity. These findings provide a basis for developing novel therapeutic agents for neurodegenerative diseases where JNK3 is implicated.
Compound Description: CCG-203586 exhibited potent inhibitory activity against glucosylceramide synthase (GCS) at nanomolar concentrations and demonstrated minimal recognition by P-glycoprotein (MDR1). This characteristic distinguishes it from eliglustat tartrate, a known GCS inhibitor with limited brain penetration. []
Compound Description: This compound acts as a sodium-glucose linked transporter (SGLT) inhibitor. Researchers have successfully prepared and characterized its amine solvate, a crystalline form that could offer advantages in pharmaceutical formulation and development. []
Compound Description: B8805-033 exhibits selective antagonist activity towards the α1A-adrenoceptor subtype. Its use in pharmacological studies helps differentiate between α1A- and α1B-adrenoceptor subtypes mediating vascular contractions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.